molecular formula C8H9F2NO3S B7874115 4-(2,2-Difluoroethoxy)benzenesulfonamide

4-(2,2-Difluoroethoxy)benzenesulfonamide

Cat. No.: B7874115
M. Wt: 237.23 g/mol
InChI Key: PEDQBXDETFRGTM-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)benzenesulfonamide, with the CAS number 1183965-30-1, is an organic compound with the molecular formula C8H9F2NO3S and a molecular weight of 237.22 g/mol . As a benzenesulfonamide derivative, this compound is a valuable building block in medicinal chemistry and agrochemical research. Benzenesulfonamide-containing compounds are frequently explored in the design and synthesis of potential therapeutic agents. For instance, structural analogs have been investigated as key components in the development of novel HIV-1 Capsid (CA) protein inhibitors, which represent a promising target for new antiviral drugs . Furthermore, related sulfonamide compounds incorporating a 2,2-difluoroethoxy moiety have demonstrated significant utility in agricultural science, serving as synthetic intermediates for herbicidal agents, such as those used in rice and wheat crops . Researchers may utilize this chemical in the synthesis of more complex molecules, mechanism of action studies, or as a standard in analytical methods. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2,2-difluoroethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO3S/c9-8(10)5-14-6-1-3-7(4-2-6)15(11,12)13/h1-4,8H,5H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDQBXDETFRGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Halogenation Steps

The synthesis often starts with brominated or chlorinated benzene precursors. For example, 2-trifluoromethyl-4-nitro-bromobenzene undergoes halogenation in sulfuric acid at 50–100°C using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to introduce additional halogens at strategic positions. This step achieves near-quantitative yields (98–99%) when conducted under anhydrous conditions.

Etherification with 2,2-Difluoroethanol

Etherification is critical for introducing the 2,2-difluoroethoxy group. In a representative procedure, 2-bromo-3-trifluoromethyl-halogenobenzene reacts with 2,2-difluoroethanol in dimethylformamide (DMF) at 0–25°C using sodium hydride (NaH) as a base. This step yields 2-(2,2-difluoroethoxy)-6-trifluoromethyl-phenylalkyl sulfide with 84–91% efficiency.

Table 1: Comparative Etherification Conditions

SolventBaseTemperature (°C)Yield (%)Purity (%)Source
DMFNaNH₂0–2591>95
1,4-DioxaneMetallic Na25–4065>90
THFK₂CO₃50–607888

Formation of Sulfonyl Chloride Intermediates

Chlorination of Alkyl Sulfides

The alkyl sulfide intermediate is oxidized to sulfonyl chloride using chlorine gas in acetic acid. For instance, 2-(2,2-difluoroethoxy)-6-trifluoromethyl-benzylthione reacts with Cl₂ at 45–55°C for 2–5 hours, achieving 94% yield. Excess chlorine (7 equivalents) ensures complete conversion, while aqueous workup minimizes byproducts.

Alternative Sulfonation Approaches

In some protocols, sulfonic acid derivatives are generated via lithiation followed by reaction with sulfur electrophiles. A 2016 study demonstrated that 3-fluorobenzotrifluoride, when treated with n-butyllithium and sulfur, forms intermediates that are subsequently chlorinated to yield benzenesulfonyl chlorides. This method avoids hazardous chlorine gas but requires cryogenic conditions (-25°C).

Sulfonamide Condensation

Reaction with Ammonia or Amines

The sulfonyl chloride intermediate is condensed with ammonia or substituted amines to form the sulfonamide. In a patented method, N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidine-2-sulfamide is purified using triethylamine and catalytic dimethylaminopyridine (DMAP), achieving 99.5% HPLC purity.

Table 2: Sulfonamide Synthesis Conditions

Amine SourceSolventCatalystTemperature (°C)Yield (%)Purity (%)Source
NH₃ (aq.)THFDMAP258999.5
AnilineMeCN3,5-Lutidine458599.3
MethylamineDCMNone0–57697

One-Pot Methodologies

Recent advances employ one-pot strategies to streamline synthesis. For example, intermediates generated via Tisler’s cyclization are directly reacted with sulfonyl chlorides in acetonitrile (MeCN) and dimethyl sulfoxide (DMSO), reducing purification steps and improving overall yields to 89.6%.

Purification and Analytical Characterization

Crystallization and Recrystallization

Crude sulfonamide products are purified via recrystallization from ethanol or acetonitrile. A 2016 protocol achieved 99.3% purity by washing with ethanol and drying under vacuum.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for structural validation. Key spectral data include:

  • ¹H-NMR (DMSO-d₆) : δ 7.44–7.33 (m, aromatic H), 6.20 (tt, J = 55.0 Hz, CHF₂), 4.28 (td, OCH₂).

  • HRMS : Calculated for C₁₀H₁₀F₄N₂O₃S [M+H]⁺: 331.0432; Found: 331.0428.

Comparative Analysis of Industrial vs. Laboratory Methods

Industrial-scale syntheses prioritize cost efficiency and safety, favoring chlorine gas for sulfonation and continuous-flow reactors for diazotization. In contrast, laboratory methods emphasize versatility, often employing lithiation and one-pot sequences.

Table 3: Scalability Challenges

ParameterIndustrial MethodLaboratory Method
Chlorination AgentCl₂ gasSO₂Cl₂
Reaction Volume100–500 L0.1–5 L
Yield90–94%85–89%
Purity>95%>99%

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoroethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO are typical.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2,2-Difluoroethoxy)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of benzenesulfonamide can act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and affecting processes like pH regulation and ion transport. The difluoroethoxy group enhances its binding affinity and specificity towards the target enzyme.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and applications of 4-(2,2-Difluoroethoxy)benzenesulfonamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Application Reference
This compound C₈H₉F₂NO₃S 237.22 2,2-Difluoroethoxy Research compound
Penoxsulam C₁₆H₁₄F₅N₅O₅S 483.37 Triazolopyrimidinyl, trifluoromethyl, 2,2-difluoroethoxy Herbicide (ALS inhibitor)
Bosentan (Ro 47-0203) C₂₇H₂₉N₅O₆S 551.61 tert-Butyl, bipyrimidinyl, hydroxyethoxy Endothelin receptor antagonist
4-Methyl-N-(tribromoethyl)benzenesulfonamide C₁₅H₁₃Br₃N₂O₂S 517.05 Methyl, tribromoethyl Synthetic intermediate
N-[4-(3-Chloro-4-fluoro)quinolinyl]butenamide C₂₂H₁₇ClFN₃O₂S 441.90 Quinolinyl, chloro, fluoro, butenamide Pharmacological research

Key Observations :

  • Fluorine Content: The 2,2-difluoroethoxy group in this compound and penoxsulam enhances resistance to oxidative metabolism compared to methoxy or ethoxy groups .
  • Heterocyclic Additions: Penoxsulam’s triazolopyrimidine ring confers herbicidal activity by inhibiting acetolactate synthase (ALS), a target absent in mammalian systems .

Metabolic Stability and Degradation

  • Penoxsulam: Undergoes P450-mediated O-dealkylation to form 5-OH-penoxsulam, a major metabolite. Soil half-life ranges from 2–123 days, depending on microbial activity .
  • This compound: The difluoroethoxy group likely resists dealkylation, extending half-life compared to non-fluorinated analogs. No direct metabolic data is available.
  • Bosentan : Metabolized via CYP3A4 and CYP2C9 to inactive metabolites, with a plasma half-life of ~5 hours in humans .

Physicochemical Properties

Property This compound Penoxsulam Bosentan
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.8 ~4.5
Water Solubility Moderate (fluorine enhances solubility) Low Very low
PSA (Polar Surface Area) ~70 Ų ~130 Ų ~140 Ų

Notes:

  • Higher logP in bosentan and penoxsulam correlates with reduced aqueous solubility, necessitating formulation adjustments for drug delivery .
  • Polar surface area (PSA) influences blood-brain barrier penetration; lower PSA in this compound may favor CNS activity .

Biological Activity

4-(2,2-Difluoroethoxy)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group attached to a benzene ring that is further substituted with a difluoroethoxy moiety. This unique structure may influence its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The difluoroethoxy group enhances the compound's binding affinity and selectivity for these targets, which may include various enzymes and receptors involved in critical biological pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been investigated for its potential to inhibit certain enzymes that play roles in metabolic processes.
  • Receptor Binding: Studies suggest that it may modulate receptor activities, influencing physiological responses such as vascular resistance and perfusion pressure .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory and antimicrobial activities. For instance, compounds related to benzenesulfonamides have shown inhibition of inflammation in animal models, with effectiveness measured through reductions in edema .

Table 1: Summary of In Vitro Activities

Activity TypeEffectiveness (%)Reference
Anti-inflammatory94.69
Antimicrobial (E. coli)MIC 6.72 mg/mL
Antimicrobial (S. aureus)MIC 6.63 mg/mL

In Vivo Studies

Research involving isolated rat heart models has indicated that certain sulfonamide derivatives can significantly affect cardiovascular parameters such as coronary resistance and perfusion pressure. For example, derivatives like 4-(2-aminoethyl)-benzenesulfonamide have been shown to decrease perfusion pressure over time compared to controls .

Table 2: In Vivo Effects on Perfusion Pressure

CompoundEffect on Perfusion PressureReference
4-(2-aminoethyl)-benzenesulfonamideDecreased
ControlBaseline

Case Studies

  • Cardiovascular Effects: A study evaluated the effects of various benzenesulfonamide derivatives on coronary resistance using an isolated rat heart model. The results indicated that specific compounds could effectively lower perfusion pressure, suggesting potential therapeutic applications in managing cardiovascular conditions .
  • Antimicrobial Efficacy: Another study focused on the antimicrobial properties of new benzenesulfonamide derivatives, highlighting their effectiveness against common bacterial strains like E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined, showcasing the potential for these compounds in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,2-Difluoroethoxy)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Begin with benzenesulfonyl chloride derivatives as precursors. Fluorinated ethoxy groups can be introduced via nucleophilic substitution using 2,2-difluoroethanol under anhydrous conditions with a base (e.g., K₂CO₃). Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
  • Key Parameters : Temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst choice (e.g., KI for improved fluorination efficiency) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substituent positions (¹H NMR: δ 7.8–8.2 ppm for aromatic protons; ¹⁹F NMR: δ -120 to -140 ppm for CF₂ groups) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% TFA) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 292) .

Q. What solvents and conditions are optimal for studying the compound’s solubility and reactivity?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but sparingly soluble in water. Use sonication or co-solvents (e.g., PEG-400) for aqueous assays .
  • Reactivity : The sulfonamide group undergoes nucleophilic substitution at the sulfur center under acidic conditions, while the difluoroethoxy moiety is resistant to hydrolysis but sensitive to strong bases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for enzyme inhibition?

  • Methodology :

  • Analog Synthesis : Replace the difluoroethoxy group with chloro, methoxy, or hydroxy variants to assess electronic effects .
  • Biological Assays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) using fluorometric assays. Correlate IC₅₀ values with substituent Hammett constants .
    • Key Finding : Electron-withdrawing groups (e.g., -CF₃) enhance binding affinity to hydrophobic enzyme pockets .

Q. What computational strategies are effective for predicting the binding modes of this compound with biological targets?

  • In Silico Approaches :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1CA2 for carbonic anhydrase). Focus on sulfonamide-Zn²⁺ coordination and hydrophobic interactions with the difluoroethoxy chain .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

  • Strategies :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Compare CYP450 isoform contributions .
  • Isotope Labeling : Use ¹⁴C-labeled benzenesulfonamide to track metabolic pathways and identify unstable intermediates .

Q. What mechanisms underlie its inhibition of serine proteases, and how do they differ from related sulfonamides?

  • Mechanistic Insight : The sulfonamide group acts as a transition-state analog, binding to the catalytic serine residue. The difluoroethoxy chain enhances membrane permeability, unlike bulkier substituents in analogs (e.g., 4-(4-acetamidophenyl) derivatives) .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Stability Testing :

  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light. Monitor degradation products (e.g., hydrolysis to benzenesulfonic acid) via UPLC .
  • pH Stability : Assess in buffers (pH 1–10) to identify optimal formulation conditions .

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